2-Aminopropiophenone Hydrochloride: A Technical Guide on Synthesis, Pharmacology, and Analytical Methodologies
2-Aminopropiophenone Hydrochloride: A Technical Guide on Synthesis, Pharmacology, and Analytical Methodologies
Executive Summary
2-Aminopropiophenone hydrochloride, commonly known as Cathinone Hydrochloride , is a potent monoamine alkaloid and the primary psychoactive constituent of the Catha edulis (Khat) plant[1]. Structurally, it is a β -keto analogue of amphetamine, differing only by the presence of a ketone group at the beta carbon. This structural nuance significantly impacts its pharmacokinetic profile, stability, and synthetic pathways. Due to its potent central nervous system (CNS) stimulant properties and status as a Schedule I controlled substance[2], rigorous understanding of its chemistry, synthesis, and analytical detection is critical for forensic scientists, neuropharmacologists, and drug development professionals.
Physicochemical Properties
The free base form of cathinone is highly unstable and prone to rapid degradation in the presence of oxygen or at room temperature[3]. Consequently, it is almost exclusively synthesized, stored, and analyzed as a hydrochloride salt, which enhances its thermodynamic stability and aqueous solubility[4].
Table 1: Quantitative and Chemical Data of Cathinone Hydrochloride
| Property | Value |
| IUPAC Name | 2-amino-1-phenylpropan-1-one hydrochloride |
| CAS Number | 16735-19-6 (Racemic)[4], 72739-14-1 (S-isomer)[5] |
| Molecular Formula | C9H11NO⋅HCl [4] |
| Molecular Weight | 185.65 g/mol [4] |
| Melting Point | 189–190 °C[6] |
| Physical State | White to off-white crystalline solid[4] |
| Solubility | Soluble in water, methanol, ethanol; insoluble in non-polar solvents |
Chemical Synthesis and Stability
The clandestine and laboratory synthesis of cathinone hydrochloride typically relies on the α -bromination of propiophenone, followed by nucleophilic substitution (amination)[3].
Causality in Synthetic Design
The critical challenge in cathinone synthesis is the instability of the intermediate free base. In non-acidic, oxygenated environments, cathinone free base rapidly dimerizes into the inactive byproduct 3,6-dimethyl-2,5-diphenylpyrazine [3]. To prevent this yield-destroying side reaction, the protocol must be a self-validating system where the free base is immediately trapped as a hydrochloride salt upon formation.
Fig 1: Stepwise synthesis workflow of Cathinone HCl from propiophenone via α-bromination.
Protocol 1: Synthesis of Cathinone Hydrochloride
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α -Bromination: Dissolve propiophenone in glacial acetic acid. Add a stoichiometric equivalent of bromine ( Br2 ) dropwise under continuous stirring at room temperature.
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Validation Check: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the propiophenone spot disappears, yielding α -bromopropiophenone.
-
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Amination: Dissolve the isolated α -bromopropiophenone in a polar aprotic solvent (e.g., dichloromethane). Introduce a large excess of anhydrous ammonia ( NH3 ) gas or methanolic ammonia to drive the SN2 substitution, forming cathinone free base.
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Immediate Salt Formation (Critical Step): To prevent pyrazine dimerization[3], immediately extract the free base into an anhydrous organic solvent (e.g., diethyl ether) and bubble dry hydrogen chloride ( HCl ) gas through the solution.
-
Isolation: Filter the resulting white precipitate (Cathinone HCl). Wash with cold ether and recrystallize from an isopropanol/ether mixture.
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Validation Check: Confirm successful salt formation by verifying the melting point (189–190 °C)[6] and conducting 1H -NMR to ensure the absence of pyrazine aromatic protons.
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Neuropharmacology and Mechanism of Action
Cathinone hydrochloride acts as a potent non-exocytotic monoamine releaser[7]. While structurally similar to amphetamine, the β -ketone group increases its polarity, slightly reducing its ability to cross the blood-brain barrier compared to amphetamine, but maintaining high affinity for monoamine transporters.
Mechanistic Causality
Cathinone does not directly excite post-synaptic receptors[2]. Instead, it acts as a competitive substrate at the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)[7]. Upon entering the presynaptic terminal, it inhibits the Vesicular Monoamine Transporter 2 (VMAT2). This collapses the vesicular pH gradient, spilling monoamines into the cytosol. The massive cytosolic accumulation forces DAT and NET to operate in reverse, pumping dopamine and norepinephrine into the synaptic cleft, thereby driving profound CNS stimulation[7].
Fig 2: Pharmacological signaling pathway of Cathinone-induced monoamine release.
Analytical Methodologies
Forensic and clinical identification of cathinone hydrochloride relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Protocol 2: GC-MS Identification Workflow
Why Derivatize? The β -keto amine structure of cathinone is thermally labile and can degrade in the high-temperature environment of a GC injection port. Derivatization stabilizes the molecule, ensuring a self-validating and reproducible chromatogram.
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Sample Preparation: Dissolve 1 mg of Cathinone HCl in 1 mL of methanol. Add a few drops of 1M NaOH to convert the salt back to the free base for organic extraction into ethyl acetate.
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Derivatization: Add 50 μ L of Trifluoroacetic anhydride (TFAA) to the organic extract. Incubate at 60 °C for 20 minutes to form the TFA-cathinone derivative.
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Injection: Evaporate to dryness under nitrogen, reconstitute in 100 μ L of ethyl acetate, and inject 1 μ L into the GC-MS (equipped with a DB-5MS or equivalent capillary column).
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Mass Spectral Validation: Identify the compound based on its characteristic electron ionization (EI) fragmentation pattern. Look for the base peak at m/z 105 (corresponding to the benzoyl cation, [C6H5CO]+ ) and the amine-associated fragment at m/z 44.
Regulatory Status and Safety
Due to its high potential for abuse and lack of accepted medical use, 2-Aminopropiophenone hydrochloride is classified internationally and in the United States as a Schedule I controlled substance [2].
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Toxicity: It is harmful if swallowed (H302) and causes severe skin and eye irritation (H315, H319)[8].
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Handling: Must be handled in a certified fume hood using appropriate PPE. The salt is hygroscopic and must be stored in a desiccator away from light and heat to prevent degradation.
References
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CymitQuimica. "CAS 16735-19-6: 1-Propanone, 2-amino-1-phenyl-, hydrochloride (1:1)". 4
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PubChem. "2-Amino-1-phenylpropan-1-one;hydrochloride | C9H12ClNO | CID 204630". 8
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PMC. "Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact". 7
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PubChem. "Cathinone hydrochloride | C9H12ClNO | CID 11956149". 5
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PubChem. "Cathinone | C9H11NO | CID 62258". 2
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Griffith Research Online. "Forensic implications of novel synthesis of cathinone derivatives by Neber and modified Neber rearrangements". 3
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OUP. "Metabolism of cathinone to norephedrine and norpseudoephedrine". 1
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Echemi. "R(+)-CATHINONE HYDROCHLORIDE SDS, 76333-53-4 Safety". 6
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SWGDRUG.org. "KHAT". Link
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